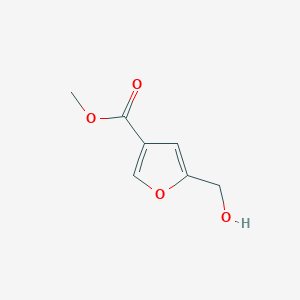

Methyl 5-(hydroxymethyl)furan-3-carboxylate

Übersicht

Beschreibung

Methyl 5-(hydroxymethyl)furan-3-carboxylate is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the furan ring

Wirkmechanismus

Target of Action

Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .

Mode of Action

It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .

Biochemical Pathways

It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .

Result of Action

MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .

Action Environment

The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)

Biochemische Analyse

Biochemical Properties

It is known that furanic compounds, to which this molecule belongs, are highly reactive This suggests that Methyl 5-(hydroxymethyl)furan-3-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some furanic compounds have been shown to have significant anticancer activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. This esterification reaction typically requires mild conditions to avoid degradation of the furan ring .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous processing of HMF derived from biomass. The process includes the use of catalysts such as sulfuric acid or transition metal oxides to facilitate the esterification reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-(hydroxymethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation: 5-(carboxymethyl)furan-3-carboxylate.

Reduction: 5-(hydroxymethyl)furan-3-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 5-(hydroxymethyl)furan-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique furan structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Applications:

- Pharmaceutical Development: It is utilized in synthesizing compounds with potential therapeutic effects.

- Agrochemical Synthesis: The compound can be modified to create herbicides and pesticides.

Biological Studies

The compound exhibits significant biological activities, making it a useful probe in studying various biological pathways and enzyme interactions. Its structural similarity to naturally occurring furan derivatives enhances its utility in biological research.

Biological Activities:

- Cytotoxicity: Studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. Research indicates an IC50 value indicating its potency against these cells .

- Antibacterial Properties: The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .

Medicinal Chemistry

The potential pharmacological properties of this compound are being explored for new therapeutic agents. Its ability to interact with biological targets makes it a candidate for treating inflammatory and infectious diseases.

Research Insights:

- Mechanism of Action: The compound's hydroxyl and ester functional groups facilitate hydrogen bonding, which can influence binding affinities in biological systems .

- Therapeutic Development: Ongoing research aims to identify derivatives with enhanced activity and specificity for targeted diseases.

Industrial Applications

In industrial settings, this compound's stability and reactivity make it suitable for producing fine chemicals and specialty materials.

Industrial Uses:

- Fine Chemicals Production: It is employed in the synthesis of various specialty chemicals used in manufacturing processes.

- Material Science: The compound can be used to develop new materials with specific properties beneficial for various applications.

- Cytotoxicity Assessment : A study conducted on the cytotoxic effects of this compound revealed significant activity against HeLa and HepG2 cell lines, indicating its potential as a lead compound for cancer therapy .

- Antibacterial Activity Evaluation : Research demonstrated the compound's effectiveness against various bacterial strains, showcasing its potential application in developing new antibacterial agents .

- Synthesis of Derivatives : Investigations into synthesizing derivatives of this compound have yielded promising results, leading to compounds with enhanced biological activity .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymethylfurfural (HMF): A precursor to methyl 5-(hydroxymethyl)furan-3-carboxylate, HMF is also derived from biomass and has similar chemical properties.

5-(Hydroxymethyl)-2-furancarboxaldehyde: Another related compound with similar reactivity patterns.

Uniqueness: The presence of both hydroxymethyl and carboxylate groups allows for diverse chemical transformations and interactions .

Biologische Aktivität

Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) is a furanic compound that has garnered attention for its diverse biological activities, particularly its cytotoxic and antimicrobial properties. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of MFC.

1. Overview of this compound

MFC is synthesized through various methods, including the esterification of 5-hydroxymethylfurfural (HMF) with methanol in the presence of acid catalysts. This compound is notable for its potential applications in pharmaceuticals and as a bioactive agent due to its structural characteristics that allow for interactions with biological systems.

MFC exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves selective cytotoxicity, where MFC preferentially targets cancer cells while sparing normal cells at lower concentrations. The compound disrupts cellular integrity by damaging cell membranes and walls, leading to apoptosis in cancerous cells.

2.2 Case Study: Cytotoxicity Against HeLa Cells

A study demonstrated that MFC had an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 62.37 µg/mL against HeLa cells, indicating potent anticancer activity . This suggests that MFC could be explored further for therapeutic applications in oncology.

3. Antimicrobial Properties

MFC has also been studied for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound shows significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

The antibacterial action of MFC is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death. The compound's effectiveness against Gram-positive bacteria is particularly noteworthy due to their susceptibility compared to Gram-negative bacteria.

MFC belongs to a class of furanic compounds known for their reactivity. The biochemical pathways affected by MFC include:

- Cellular Effects : Induction of oxidative stress in target cells.

- Biochemical Pathways : Inhibition of key enzymes involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells.

5. Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity (IC50 µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | MFC Structure | 62.37 (HeLa) | 250 (E. coli) |

| Furan-2-carboxylic acid | Furan Acid Structure | Not specified | Higher than MFC |

| Derivative A | Derivative A Structure | 55.00 (HeLa) | 200 (S. aureus) |

This table illustrates the comparative efficacy of MFC with other related compounds, highlighting its unique biological activity profile.

6. Future Directions in Research

Ongoing research is focused on:

- Enhancing Efficacy : Developing derivatives of MFC that may exhibit improved potency against cancer and bacterial strains.

- Mechanistic Studies : Further elucidating the mechanisms by which MFC exerts its biological effects could lead to novel therapeutic strategies.

- Clinical Applications : Investigating the potential use of MFC in clinical settings for cancer treatment and as an antimicrobial agent.

Eigenschaften

IUPAC Name |

methyl 5-(hydroxymethyl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWONULRTBORBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.